molecular formula C12H17ClN2OS B4948963 3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea

3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea

Cat. No.: B4948963
M. Wt: 272.79 g/mol
InChI Key: MDTRBYDEXUMEMI-UHFFFAOYSA-N
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Description

3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptoethylamine to form 2-[(2-chlorophenyl)methylsulfanyl]ethylamine. This intermediate is then reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the dimethylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chlorophenyl)methylsulfanyl]ethylamine: An intermediate in the synthesis of the target compound.

    2-Chlorobenzyl chloride: A starting material for the synthesis.

    Dimethylcarbamoyl chloride: Another starting material for the synthesis.

Uniqueness

3-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a chlorophenyl group and a dimethylurea moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-15(2)12(16)14-7-8-17-9-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTRBYDEXUMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCSCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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